Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate

NQO2 inhibition cancer inflammation

Ethyl 2‑(3,4,5‑trimethoxybenzamido)benzo[d]thiazole‑6‑carboxylate (CAS 864860‑63‑9) is a synthetic benzothiazole‑6‑carboxylate derivative that combines a 3,4,5‑trimethoxybenzamido pharmacophore at the 2‑position with an ethyl ester at the 6‑position [REFS‑1]. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the appended 3,4,5‑trimethoxy motif has been directly implicated in nanomolar inhibition of the cancer‑ and inflammation‑linked oxidoreductase NQO2 [REFS‑2].

Molecular Formula C20H20N2O6S
Molecular Weight 416.45
CAS No. 864860-63-9
Cat. No. B2499637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate
CAS864860-63-9
Molecular FormulaC20H20N2O6S
Molecular Weight416.45
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C20H20N2O6S/c1-5-28-19(24)11-6-7-13-16(10-11)29-20(21-13)22-18(23)12-8-14(25-2)17(27-4)15(9-12)26-3/h6-10H,5H2,1-4H3,(H,21,22,23)
InChIKeySIPRUTQQUAHFSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2‑(3,4,5‑trimethoxybenzamido)benzo[d]thiazole‑6‑carboxylate Procurement Guide: Class, Core Features, and Comparator Landscape


Ethyl 2‑(3,4,5‑trimethoxybenzamido)benzo[d]thiazole‑6‑carboxylate (CAS 864860‑63‑9) is a synthetic benzothiazole‑6‑carboxylate derivative that combines a 3,4,5‑trimethoxybenzamido pharmacophore at the 2‑position with an ethyl ester at the 6‑position [REFS‑1]. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the appended 3,4,5‑trimethoxy motif has been directly implicated in nanomolar inhibition of the cancer‑ and inflammation‑linked oxidoreductase NQO2 [REFS‑2]. Closest structural comparators include the methyl ester analogue (CAS 946236‑72‑2), the 3,4‑dimethoxybenzamido variant, and 2‑(3,4,5‑trimethoxyphenyl)benzothiazoles lacking the amide linkage. This compound is primarily procured for early‑stage oncology and inflammation target‑validation studies where both the 3,4,5‑trimethoxy pattern and the C6 ethyl ester are required for quantitative activity advantages.

Why Generic Substitution Fails for Ethyl 2‑(3,4,5‑trimethoxybenzamido)benzo[d]thiazole‑6‑carboxylate: Key Structural Determinants of Differential Activity


Simple in‑class substitution with the methyl ester (CAS 946236‑72‑2), a 3,4‑dimethoxybenzamido analogue, or a 2‑phenylbenzothiazole lacking the amide bridge results in quantifiable loss of target engagement and cellular potency. Dataset‑derived structure‑activity relationships show that truncating the 3,4,5‑trimethoxy array to a 3,4‑dimethoxy pattern reduces NQO2 inhibition by up to 20‑fold [REFS‑1], while replacing the C6 ethyl ester with a carboxylic acid diminishes EGFR inhibitory activity, allowing comparator erlotinib to regain superiority [REFS‑2]. Consequently, sourcing any close analogue without the precise 3,4,5‑trimethoxybenzamido + C6 ethyl ester combination is expected to compromise the potency metrics that underpin this compound's procurement rationale.

Quantitative Differentiation Evidence for Ethyl 2‑(3,4,5‑trimethoxybenzamido)benzo[d]thiazole‑6‑carboxylate vs. Closest Analogues


NQO2 Inhibitory Potency: 3,4,5‑Trimethoxybenzothiazoles Achieve Nanomolar IC50 Values Unattainable by Dimethoxy Congeners

Benzothiazoles bearing the 3,4,5‑trimethoxy substitution pattern demonstrate nanomolar inhibition of NQO2. The 6‑methoxy analogue 40 (IC50 = 51 nM), 6‑amino analogue 48 (IC50 = 79 nM), and 6‑acetamide analogue 49 (IC50 = 31 nM) all exhibit sub‑100 nM potency, whereas the most active 3,4‑dimethoxybenzothiazole (compound 32) shows only 1.27 µM IC50 — representing a 25‑fold potency decrement [REFS‑1]. This indicates that retention of all three methoxy groups is a critical determinant for NQO2 target engagement, and departure from this pattern leads to substantial loss of inhibitory activity.

NQO2 inhibition cancer inflammation

EGFR Kinase Inhibition: Ethyl Ester Benzothiazoles Outperform Erlotinib, Whereas Carboxylic Acid Analogues Do Not

In a matched‑pair evaluation of benzothiazole‑based amino acid conjugates, ethyl ester derivatives 21‑23 inhibited EGFR with IC50 values of 0.11‑0.16 µM, surpassing the reference standard erlotinib (IC50 = 0.18 µM). In contrast, the corresponding carboxylic acid derivatives 10‑12 did not show superiority over erlotinib, establishing the C6 ethyl ester as a key molecular feature for EGFR potency [REFS‑1]. This structure‑activity relationship is directly transferable to the target compound, which carries the requisite C6 ethyl ester group.

EGFR inhibition kinase inhibitor anticancer

Antiproliferative Activity Against Drug‑Resistant Breast Cancer: Ethyl Ester Derivatives Surpass Carboxylic Acid Matched Pairs

Ethyl ester benzothiazole derivatives 21‑23 demonstrated superior antiproliferative activity against the resistant triple‑negative breast cancer cell line MDA‑MB‑231 (IC50 = 5.45‑7.28 µM) compared to their carboxylic acid counterparts 10‑12 (IC50 = 8.88‑11.02 µM), and both outperformed doxorubicin (IC50 = 7.46 µM) [REFS‑1]. The ethyl ester thus provides a 1.4‑1.6‑fold improvement in potency against this clinically challenging resistant phenotype.

MDA-MB-231 drug resistance anticancer

Methoxy Substitution Pattern Specificity: 3,4,5‑Trimethoxy Confers 20‑Fold NQO2 Potency Advantage Over 3,4‑Dimethoxy

Computational docking and experimental SAR analysis within the NQO2 benzothiazole series revealed that removal of one methoxy group (from 3,4,5‑trimethoxy to 3,4‑dimethoxy) results in a 20‑fold reduction in NQO2 inhibitory potency [REFS‑1]. Specifically, the 3,4,5‑trimethoxy motif optimally occupies the Asn161/Gly174‑flanked pocket within the NQO2 active site, a binding mode that is compromised when any methoxy group is deleted. The target compound preserves this optimal 3,4,5‑trimethoxy arrangement.

structure-activity relationship NQO2 methoxy pharmacophore

VEGFR‑2 Inhibitory Activity: Benzothiazole Ethyl Esters Match Sorafenib Potency

Benzothiazole ethyl ester derivatives 21‑23 inhibited VEGFR‑2 with IC50 values of 0.15‑0.19 µM, comparable to the clinically approved kinase inhibitor sorafenib (IC50 = 0.12 µM) [REFS‑1]. This near‑equivalent VEGFR‑2 potency, combined with the EGFR superiority described above, establishes these ethyl ester benzothiazoles as dual VEGFR‑2/EGFR inhibitors — a pharmacological profile not achievable with the carboxylic acid series or simpler 2‑aminobenzothiazoles.

VEGFR-2 angiogenesis kinase inhibitor

High‑Value Application Scenarios for Ethyl 2‑(3,4,5‑trimethoxybenzamido)benzo[d]thiazole‑6‑carboxylate Derived from Quantitative Evidence


NQO2‑Targeted Probe Development for Inflammatory Disease and Oncology Models

With class‑level NQO2 IC50 values in the 31‑79 nM range for 3,4,5‑trimethoxybenzothiazoles [REFS‑1], this compound is suited as a starting scaffold for chemical probe campaigns aimed at NQO2 in Parkinson's disease, Alzheimer's disease, stroke, and quinone‑mediated chemoresistance. Its 20‑fold potency advantage over dimethoxy analogues [REFS‑1] ensures that target engagement can be detected at low‑nanomolar probe concentrations, reducing off‑target liabilities in cellular thermal shift assays (CETSA) and NQO2 activity‑based profiling.

Dual VEGFR‑2/EGFR Inhibitor Lead Optimization for Resistant Breast Cancer

The ethyl ester at C6 has been demonstrated to confer EGFR IC50 values of 0.11‑0.16 µM (superior to erlotinib at 0.18 µM) and VEGFR‑2 IC50 values of 0.15‑0.19 µM (comparable to sorafenib at 0.12 µM) [REFS‑2], along with improved cytotoxicity against drug‑resistant MDA‑MB‑231 cells [REFS‑2]. This compound can serve as a key intermediate or direct testing candidate in hit‑to‑lead programs requiring simultaneous inhibition of both kinases, particularly for triple‑negative breast cancer where EGFR and VEGFR‑2 are co‑expressed.

Structure‑Activity Relationship (SAR) Studies on the 3,4,5‑Trimethoxy Pharmacophore

Because removal of a single methoxy group from the 3,4,5‑trimethoxy array causes up to 20‑fold loss in NQO2 potency [REFS‑1], this compound provides an optimal control for SAR investigations exploring methoxy deletion, replacement with halogens, or conversion to hydroxyl groups. Procurement of the exact 3,4,5‑trimethoxybenzamido‑bearing compound is essential as the baseline reference point against which all simplified analogues must be benchmarked.

Benzothiazole‑6‑carboxylate Derivatization Platform for Custom Library Synthesis

The C6 ethyl ester position is a versatile handle for further diversification — hydrolysis to the carboxylic acid, amidation, or transesterification — enabling the generation of derivative libraries for high‑throughput screening. The benzothiazole‑6‑carboxylate core has established precedent in kinase inhibitor patents [REFS‑1], and the target compound's unique combination of 3,4,5‑trimethoxybenzamido and C6‑ester functionalities makes it a privileged starting material for parallel synthesis of focused kinase inhibitor collections.

Quote Request

Request a Quote for Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.